4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
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Overview
Description
4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is an organic compound with the molecular formula C21H25F. It is a biphenyl derivative where one phenyl ring is substituted with a fluoro group and the other with a trans-4-propylcyclohexyl group. This compound is known for its applications in liquid crystal materials due to its unique structural properties .
Preparation Methods
The synthesis of 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then subjected to a series of reactions to introduce the fluoro and trans-4-propylcyclohexyl groups.
Cyclohexyl Substitution: The trans-4-propylcyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction, followed by a coupling reaction with the biphenyl derivative.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets through hydrogen bonding or van der Waals interactions. The trans-4-propylcyclohexyl group provides steric hindrance, which can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl include:
4-Fluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl: This compound has a butyl group instead of a propyl group, which can affect its physical and chemical properties.
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl: The presence of a pentyl group can lead to differences in liquid crystal behavior and other properties.
4-Fluoro-4’-(trans-4-hexylcyclohexyl)-1,1’-biphenyl: The hexyl group further modifies the compound’s characteristics, making it suitable for different applications.
The uniqueness of 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl lies in its specific combination of fluoro and trans-4-propylcyclohexyl groups, which impart distinct properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQDZYHNOGWIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346313 |
Source
|
Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87260-24-0 |
Source
|
Record name | 3~4~-Fluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 4-fluoro-4'-(trans-4-propylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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